Home > Products > Screening Compounds P80668 > N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide
N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide - 93001-40-2

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide

Catalog Number: EVT-2512460
CAS Number: 93001-40-2
Molecular Formula: C12H14N4OS
Molecular Weight: 262.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: Tebuthiuron, chemically named N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea, is a widely used herbicide. Studies have shown its effectiveness in controlling various woody species, including live oak (Quercus virginiana Mill.) [], honey mesquite [Prosopis juliflora (Swartz) DC. var. glandulosa (Torr.) Cockerell] [], and Macartney rose (Rosa bracteata Wendl.) [].

Compound Description: This compound, also known as metabolite 104, is a metabolite of Tebuthiuron []. It is generated through the metabolic breakdown of Tebuthiuron in biological systems.

N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]urea

Compound Description: This compound, designated as metabolite 106, is another metabolite resulting from the degradation of Tebuthiuron [].

N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-(hydroxymethyl)-N-methylurea

Compound Description: Known as metabolite 109, this compound is a further metabolite identified in the metabolic pathway of Tebuthiuron [].

Compound Description: Identified as metabolite 104(OH), this compound is a metabolite derived from Tebuthiuron []. During hydrolysis, metabolite 109 is converted to metabolite 104(OH) [].

N-[5-(2-hydroxy-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N'-(hydroxymethyl)-N-methylurea

Compound Description: This compound, designated as metabolite 109(OH), is another metabolite identified in the metabolic breakdown of Tebuthiuron []. During hydrolysis, metabolite 109(OH) is converted to metabolite 104(OH) [].

N'-(4-{[3-(4-chlorobenzyl)-1,2,4-thiadiazol-5-yl]oxy}-2,5-dimethylphenyl)-N-ethyl-N-methylimidoformamide

Compound Description: This compound is a fungicide mentioned as part of an active composition with fungicidal properties [].

Relevance: This compound, along with N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide, belongs to the class of 1,2,4-thiadiazole derivatives, a group known for their diverse biological activities, including fungicidal properties [, ]. The presence of the 1,2,4-thiadiazole ring links these compounds structurally and functionally.

2,4-dihydroxybenzylidene(5-N,N-methylphenylamino-1,3,4-thiadiazol-2-yl)hydrazone

Compound Description: This compound acts as a tridentate NNO donor ligand and forms a complex with molybdenum(VI) []. The resulting complex exhibits catalytic activity in the epoxidation of olefins [].

Overview

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. It serves as a building block for synthesizing more complex molecules and has been investigated for its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Source

The compound is synthesized through specific chemical reactions involving starting materials such as 5-(tert-butyl)-1,3,4-thiadiazole-2-amine and nicotinoyl chloride. Its unique structure allows for diverse applications in scientific research and industry .

Classification

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide can be classified as:

  • Thiadiazole Derivative: Due to the presence of the thiadiazole ring.
  • Nicotinamide Derivative: Incorporating the nicotinamide moiety which is significant in biological activity.
Synthesis Analysis

Methods

The synthesis of N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide typically involves the reaction of 5-(tert-butyl)-1,3,4-thiadiazole-2-amine with nicotinoyl chloride. The reaction is conducted in an organic solvent like dichloromethane with a base such as triethylamine.

Technical Details

  1. Reaction Setup:
    • Combine 5-(tert-butyl)-1,3,4-thiadiazole-2-amine and nicotinoyl chloride in dichloromethane.
    • Add triethylamine to neutralize the hydrochloric acid formed during the reaction.
  2. Conditions:
    • Stir the mixture at room temperature for several hours.
    • Purify the resulting product through recrystallization or column chromatography.
  3. Yield Optimization:
    • Adjusting parameters such as temperature and reaction time can enhance yield and purity.
Molecular Structure Analysis

Structure

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide features a thiadiazole ring fused with a nicotinamide group. The tert-butyl group enhances its lipophilicity and potentially its biological activity.

Data

  • Molecular Formula: C_{12}H_{14}N_{4}S
  • Molecular Weight: Approximately 250.33 g/mol
  • Structural Characteristics:
    • Five-membered ring containing nitrogen and sulfur.
    • Presence of a tert-butyl substituent which influences solubility and reactivity .
Chemical Reactions Analysis

Types of Reactions

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide can undergo various chemical transformations:

  1. Oxidation:
    • Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction:
    • Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  3. Substitution:
    • Participates in nucleophilic substitution reactions where the nicotinamide moiety can be replaced by other nucleophiles .
Mechanism of Action
  1. Antimicrobial Activity:
    • Inhibits growth of microorganisms by disrupting cellular processes.
  2. Anti-inflammatory Properties:
    • Modulates inflammatory pathways potentially through inhibition of pro-inflammatory mediators.
  3. Anticancer Effects:
    • Induces apoptosis in cancer cells via pathways involving oxidative stress and cell cycle arrest .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and chloroform; limited solubility in water.

Chemical Properties

Applications

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide has several significant applications:

  1. Chemical Research:
    • Used as a building block for synthesizing complex organic compounds.
  2. Biological Studies:
    • Investigated for antimicrobial and antifungal properties; potential therapeutic applications in treating infections.
  3. Pharmaceutical Development:
    • Explored for anti-inflammatory and anticancer properties; may lead to new drug formulations targeting these conditions .
Introduction to 1,3,4-Thiadiazole-Nicotinamide Hybrids in Medicinal Chemistry

The strategic design of hybrid molecules represents a frontier in modern medicinal chemistry, where synergistic pharmacological effects are achieved by integrating distinct pharmacophoric units into a single molecular architecture. Within this paradigm, the integration of the 1,3,4-thiadiazole scaffold with the nicotinamide moiety has yielded compounds exhibiting enhanced biological activities against diverse therapeutic targets. These hybrid structures leverage the complementary physicochemical and biointeraction properties of both heterocycles, creating molecules with optimized binding affinity, selectivity, and pharmacokinetic profiles. The compound N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide exemplifies this approach, incorporating specific structural modifications—notably the tert-butyl group—designed to enhance hydrophobic interactions within target binding pockets while maintaining crucial hydrogen-bonding capabilities. This molecular framework has demonstrated significant promise in anticancer and antimicrobial applications, positioning it as a valuable template for future drug development efforts [1] [4] [10].

Role of Heterocyclic Motifs in Bioactive Compound Design

Heterocyclic compounds constitute the structural foundation for approximately 85% of clinically approved drugs, attributable to their versatile molecular recognition properties and capacity for synthetic modification. The five-membered heterocycles—particularly those containing nitrogen and sulfur atoms—exhibit exceptional diversity in biological interactions due to their electronic distributions, hydrogen-bonding capabilities, and metabolic stability. Thiadiazole derivatives, for instance, demonstrate broad-spectrum biological activities ranging from antimicrobial to anticancer effects, as evidenced by their presence in marketed drugs such as acetazolamide (carbonic anhydrase inhibitor) and cefazolin (first-generation cephalosporin antibiotic) [3] [4]. Similarly, the nicotinamide pharmacophore, derived from vitamin B3, participates in critical biological processes, including coenzyme functions in redox reactions and kinase inhibition through interactions with adenosine triphosphate (ATP)-binding sites. When strategically combined, these heterocyclic systems create hybrid molecules with enhanced target affinity and novel mechanisms of action, enabling the circumvention of drug resistance and toxicity limitations associated with monofunctional agents [1] [8].

Table 1: Biological Applications of Key Heterocyclic Scaffolds in Drug Design

HeterocycleRepresentative DrugsPrimary Therapeutic ApplicationsKey Molecular Interactions
1,3,4-ThiadiazoleAcetazolamide, Cefazolin, MegazolDiuretics, Antibiotics, AntiparasiticHydrophobic pocket binding, Sulfur-mediated polar interactions
NicotinamideNiacin, Nicotinamide ribosideVitamin supplementation, AnticancerH-bonding with hinge region residues, Coordination with catalytic residues
Hybrid SystemsN-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamideAnticancer, AntimicrobialSynergistic hinge region binding + hydrophobic interactions

Strategic Integration of Thiadiazole and Nicotinamide Pharmacophores

The molecular synergy between 1,3,4-thiadiazole and nicotinamide arises from their complementary physicochemical and target-engagement properties. The nicotinamide moiety serves as a privileged hinge-binding domain in kinase inhibition, forming critical hydrogen bonds with conserved residues (e.g., cysteine 919 in VEGFR-2) within ATP-binding sites. Concurrently, the 1,3,4-thiadiazole ring contributes significant hydrophobic character and mesoionic properties—characterized by distinct regions of positive and negative charge—that enhance cellular membrane penetration and facilitate interactions with hydrophobic subpockets in target proteins. The incorporation of a tert-butyl substituent at the thiadiazole 5-position, as in N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide, further augments lipophilicity and steric bulk, promoting enhanced binding within allosteric hydrophobic pockets of enzymes like VEGFR-2 [1] [10]. Computational analyses confirm that this structural configuration maintains optimal hydrogen-bond geometry with the hinge region while enabling the tert-butyl group to occupy distal hydrophobic cavities inaccessible to smaller substituents. This dual binding mode results in improved target affinity and selectivity compared to non-hybrid analogs. Furthermore, the sulfur atom in thiadiazole significantly enhances metabolic stability and influences electronic distribution, as evidenced by density functional theory calculations showing enhanced frontier orbital energy levels favorable for biointeractions [1] [9].

Table 2: Molecular Properties Influencing Pharmacophore Integration

PropertyNicotinamide ContributionThiadiazole ContributionSynergistic Effect
LipophilicityModerate (LogP ~0.4)High (LogP augmented by tert-butyl)Enhanced membrane permeability
Hydrogen BondingStrong acceptor/donor via pyridine N and amideModerate via ring N and exocyclic NBidentate/multidentate binding to hinge regions
Stereoelectronic EffectsElectron-deficient pyridineMesoionic character with charge separationOptimal charge distribution for catalytic site interaction
Binding AffinitynM-range for kinase targetsμM to nM when optimized with hydrophobic groupsEnhanced potency (e.g., VEGFR-2 IC₅₀ = 0.095 μM for hybrid 7a) [1]

Historical Evolution of Thiadiazole Derivatives in Drug Discovery

The therapeutic application of thiadiazole derivatives spans over seven decades, beginning with the serendipitous discovery of acetazolamide in the 1950s as a potent carbonic anhydrase inhibitor for glaucoma management. This breakthrough established the 1,3,4-thiadiazole nucleus as a versatile scaffold capable of modulating enzymatic activity through zinc coordination and hydrophobic interactions. Subsequent structural diversification yielded methazolamide (diuretic) and antimicrobial sulfonamides like sulfamethizole, solidifying thiadiazole’s role in mainstream therapeutics [4] [8]. The late 20th century witnessed strategic modifications to enhance bioavailability and target specificity, including N-alkylation, sulfonamide incorporation, and fusion with other pharmacophores. Notably, the introduction of the tert-butyl group—exemplified by compounds like glybuzole (antidiabetic agent)—emerged as a pivotal innovation, significantly improving metabolic stability and hydrophobic binding without compromising synthetic accessibility [2] [10].

The 21st century has seen a paradigm shift toward rational hybrid design, leveraging computational chemistry and structural biology to optimize thiadiazole derivatives for oncology and infectious diseases. Modern derivatives such as the nicotinamide-thiadiazole hybrid 7a (reported in 2025) exhibit marked improvements in potency, with VEGFR-2 inhibitory activity (IC₅₀ = 0.095 ± 0.05 μM) surpassing earlier generations of kinase inhibitors like sorafenib. This evolution reflects three critical advancements: 1) Utilization of molecular docking to predict binding conformations; 2) Application of molecular dynamics simulations (e.g., 200 ns simulations confirming VEGFR-2 complex stability); and 3) Strategic bioisosteric replacement of labile groups with metabolically robust alternatives like the tert-butyl-thiadiazole unit. These approaches have transformed thiadiazoles from serendipitously discovered agents into deliberately engineered therapeutics with multi-target capabilities [1] [7] [9].

Table 3: Key Milestones in Thiadiazole-Based Drug Development

EraRepresentative AgentsTherapeutic CategoryInnovations
1950s-1970sAcetazolamide, Methazolamide, SulfamethizoleDiuretics, AntimicrobialsPioneering sulfonamide-thiadiazole conjugates; Zinc-binding motif application
1980s-1990sGlybuzole, CefazolinAntidiabetics, Antibioticstert-Butyl introduction for enhanced pharmacokinetics; β-lactam-thiadiazole fusion
2000s-PresentNicotinamide-thiadiazole hybrids (e.g., 7a), SIRT2 inhibitors (ST29/30)Anticancer, AntiviralComputational design; Hybrid pharmacophores; Selective kinase/enzyme inhibition

Properties

CAS Number

93001-40-2

Product Name

N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]nicotinamide

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

Molecular Formula

C12H14N4OS

Molecular Weight

262.33

InChI

InChI=1S/C12H14N4OS/c1-12(2,3)10-15-16-11(18-10)14-9(17)8-5-4-6-13-7-8/h4-7H,1-3H3,(H,14,16,17)

InChI Key

HOJAIADLNUILOS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CN=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.